molecular formula C7H6BrF2NO B15197636 5-Bromo-4-(difluoromethyl)-2-methoxypyridine

5-Bromo-4-(difluoromethyl)-2-methoxypyridine

Cat. No.: B15197636
M. Wt: 238.03 g/mol
InChI Key: IHVUOHGGTVMNHT-UHFFFAOYSA-N
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Description

5-Bromo-4-(difluoromethyl)-2-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a difluoromethyl group at the 4th position, and a methoxy group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(difluoromethyl)-2-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(difluoromethyl)-2-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and minimize waste. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(difluoromethyl)-2-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 5-azido-4-(difluoromethyl)-2-methoxypyridine or 5-thio-4-(difluoromethyl)-2-methoxypyridine.

    Oxidation: Formation of 5-bromo-4-(difluoromethyl)-2-pyridinecarboxaldehyde.

    Reduction: Formation of 5-bromo-4-methyl-2-methoxypyridine.

Scientific Research Applications

5-Bromo-4-(difluoromethyl)-2-methoxypyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(difluoromethyl)-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can facilitate interactions with biological macromolecules through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(trifluoromethyl)-2-methoxypyridine
  • 5-Bromo-4-(difluoromethyl)-2-methylpyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-4-(difluoromethyl)-2-methoxypyridine is unique due to the presence of both a difluoromethyl group and a methoxy group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions.

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

5-bromo-4-(difluoromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H6BrF2NO/c1-12-6-2-4(7(9)10)5(8)3-11-6/h2-3,7H,1H3

InChI Key

IHVUOHGGTVMNHT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C(F)F)Br

Origin of Product

United States

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